![molecular formula C23H26O4 B119027 Acetato de 2-((8S,10S,13S,14S)-10,13-dimetil-3-oxo-6,7,8,10,12,13,14,15-hexahidro-3H-ciclopenta[a]fenantren-17-il)-2-oxoetílico CAS No. 37413-91-5](/img/structure/B119027.png)

Acetato de 2-((8S,10S,13S,14S)-10,13-dimetil-3-oxo-6,7,8,10,12,13,14,15-hexahidro-3H-ciclopenta[a]fenantren-17-il)-2-oxoetílico

Descripción general

Descripción

21-Acetoxi-pregna-1,4,9(11),16-tetraeno-3,20-diona es un intermedio de corticosteroide sintético. Es un compuesto clave en la síntesis de corticosteroides fluorados de alta actividad, como dexametasona, betametasona y triamcinolona . Este compuesto destaca por su papel en la producción de corticosteroides, que se utilizan ampliamente por sus propiedades antiinflamatorias e inmunosupresoras .

Aplicaciones Científicas De Investigación

21-Acetoxi-pregna-1,4,9(11),16-tetraeno-3,20-diona se utiliza ampliamente en la investigación científica para la síntesis de corticosteroides. Sus aplicaciones abarcan varios campos:

Química: Como intermedio en la síntesis de estructuras esteroides complejas.

Biología: Estudiar los efectos de los corticosteroides en los procesos celulares.

Medicina: Desarrollo de fármacos antiinflamatorios e inmunosupresores.

Industria: Producción a gran escala de corticosteroides para uso farmacéutico.

Mecanismo De Acción

El mecanismo de acción de 21-Acetoxi-pregna-1,4,9(11),16-tetraeno-3,20-diona implica su conversión a corticosteroides activos, que luego ejercen sus efectos al unirse a los receptores de glucocorticoides . Esta unión modula la expresión de proteínas antiinflamatorias y suprime la expresión de genes proinflamatorios . Los objetivos moleculares incluyen varios factores de transcripción y vías de señalización involucradas en la inflamación y la respuesta inmunitaria .

Compuestos similares:

9α-Hidroxiandrostenediona: Un precursor en la síntesis de 21-Acetoxi-pregna-1,4,9(11),16-tetraeno-3,20-diona.

Dexametasona: Un corticosteroide fluorado sintetizado a partir de 21-Acetoxi-pregna-1,4,9(11),16-tetraeno-3,20-diona.

Betametasona: Otro corticosteroide derivado de este compuesto.

Unicidad: 21-Acetoxi-pregna-1,4,9(11),16-tetraeno-3,20-diona es única debido a su papel como intermedio clave en la síntesis de corticosteroides fluorados de alta actividad. Su síntesis eficiente a partir de precursores fácilmente disponibles como los fitosteroles lo convierte en un compuesto valioso en la industria farmacéutica .

Métodos De Preparación

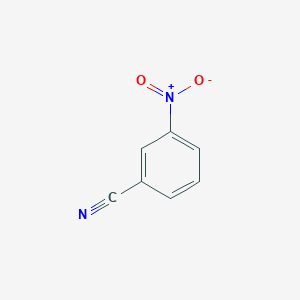

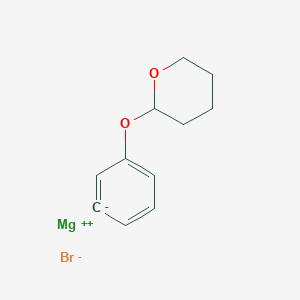

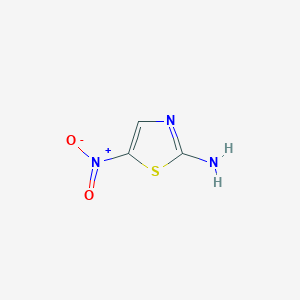

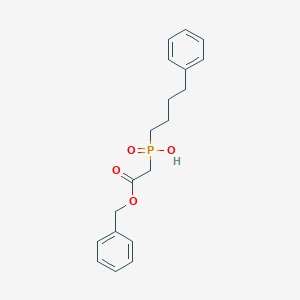

Rutas sintéticas y condiciones de reacción: La síntesis de 21-Acetoxi-pregna-1,4,9(11),16-tetraeno-3,20-diona típicamente involucra una secuencia de reacciones químicas y microbiológicas. Un método eficiente comienza con 9α-hidroxiandrostenediona, que se somete a deshidratación para formar un doble enlace C9–C11 . La cadena lateral pregnana se construye luego utilizando el método de cianohidrina . Finalmente, el doble enlace 16,17 del anillo D se introduce mediante deshidratación del grupo 17α-hidroxi .

Métodos de producción industrial: La producción industrial de 21-Acetoxi-pregna-1,4,9(11),16-tetraeno-3,20-diona involucra rutas sintéticas similares pero optimizadas para la producción a gran escala. El proceso a menudo comienza con fitosteroles, que se convierten en 9α-hidroxiandrostenediona mediante degradación bio-oxidativa . Los pasos subsiguientes reflejan la síntesis de laboratorio pero se amplían y optimizan para la eficiencia y la rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: 21-Acetoxi-pregna-1,4,9(11),16-tetraeno-3,20-diona se somete a diversas reacciones químicas, incluyendo:

Oxidación: Conversión de grupos hidroxilo a cetonas.

Reducción: Reducción de dobles enlaces.

Sustitución: Introducción de grupos funcionales como grupos acetoxi.

Reactivos y condiciones comunes:

Oxidación: Reactivos como dióxido de selenio para deshidrogenación.

Reducción: Hidrogenación catalítica.

Sustitución: Reactivos de yodación y acetoxiación.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen corticosteroides fluorados de alta actividad como dexametasona y betametasona .

Comparación Con Compuestos Similares

9α-Hydroxyandrostenedione: A precursor in the synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.

Dexamethasone: A fluorinated corticosteroid synthesized from 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione.

Betamethasone: Another corticosteroid derived from this compound.

Uniqueness: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione is unique due to its role as a key intermediate in the synthesis of highly active fluorinated corticosteroids. Its efficient synthesis from readily available precursors like phytosterols makes it a valuable compound in the pharmaceutical industry .

Propiedades

IUPAC Name |

[2-[(8S,10S,13S,14S)-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h7-10,12,17-18H,4-6,11,13H2,1-3H3/t17-,18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEOMHFPJREVTP-PTRHGPIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190855 | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37413-91-5 | |

| Record name | 21-(Acetyloxy)pregna-1,4,9(11),16-tetraene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37413-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037413915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-Hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione in pharmaceutical synthesis?

A: 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione serves as a crucial intermediate in the synthesis of highly active halogenated corticosteroids, including dexamethasone. [, ] These corticosteroids are widely used medications, with a global demand estimated at 40-70 tons annually. [] Developing efficient synthetic routes for this key intermediate is vital for producing these essential medications.

Q2: What is the advantage of using 9α-hydroxyandrostenedione as a starting material for synthesizing 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione?

A: Traditional methods for synthesizing corticosteroids often rely on 16-dehydropregnenolone acetate (derived from diosgenin) or androstenedione (derived from phytosterol). [] Utilizing 9α-hydroxyandrostenedione, a product of the bio-oxidative degradation of phytosterols, offers a potentially more cost-effective and readily available starting material. []

Q3: What is the reported yield of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione using the new synthesis method?

A: Research indicates that the synthesis of 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione from 9α-hydroxyandrostenedione using the described procedure achieved a yield of over 46%. [] This yield suggests the practical feasibility of this method for potential industrial applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)